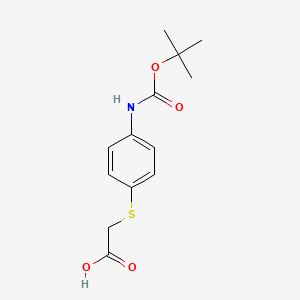![molecular formula C22H28N2O7S2 B2458614 8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-13-4](/img/structure/B2458614.png)
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a chemical compound with the molecular formula C15H21NO6S . It has an average mass of 343.395 Da and a monoisotopic mass of 343.108948 Da .
Molecular Structure Analysis
While specific molecular structure analysis for “8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is not available, studies on similar spiro compounds provide insights. For example, a study on the stereoselective synthesis of 1,6,9-tri-oxaspiro[4.5]decanes from D-glucose discussed the unique structural properties of spiro compounds . Another study on the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes provided insights into the molecular structure of spiro[4,5]decanes .Aplicaciones Científicas De Investigación
Antifibrinolytic Agent for Hemorrhage Prevention and Treatment
CM-352 is a potent preclinical candidate that inhibits fibrinolysis. It outperforms existing antifibrinolytics like tranexamic acid (TXA) and aprotinin. In functional assays, CM-352 effectively prevents clot dissolution in human whole blood. Notably, it significantly reduces blood loss during liver hepatectomy, making it a promising agent for acute bleeding management .
Matrix Metalloproteinase (MMP) Inhibition
CM-352 targets MMPs, which play a role in thrombus dissolution. By inhibiting MMPs, it defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. This unique mechanism of action sets it apart from traditional antifibrinolytics .
Preventing Hyperfibrinolysis in Trauma Patients
Given that hyperfibrinolysis contributes to major bleeding events, CM-352’s ability to delay fibrinolysis is crucial. Trauma patients, especially those requiring massive blood transfusions, could benefit from its antifibrinolytic properties .
Liver Surgery and Reduced Blood Loss
CM-352’s effectiveness in reducing blood loss during liver hepatectomy suggests its potential application in surgical procedures. Unlike TXA and aprotinin, which had no effect, CM-352 enhances clot stability and minimizes bleeding risk .
Off-Target Selectivity Profiling
To ensure safety, CM-352 underwent off-target selectivity profiling. It showed minimal inhibition against a panel of 84 different protein targets with metal-binding sites, indicating specificity for MMPs .
Piperidine Derivatives and Novel Mechanisms
CM-352’s structure contains a piperidine ring, which is intriguing due to its diverse biological activities. The process leading to CM-352 involves esters of 3-oxocarboxylic acid and a previously unknown isomer of 3,4,5,6-tetrahydropyridine .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-17-4-6-18(7-5-17)33(27,28)24-14-15-31-22(24)10-12-23(13-11-22)32(25,26)19-8-9-20(29-2)21(16-19)30-3/h4-9,16H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXASAURWBKLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2458532.png)
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)
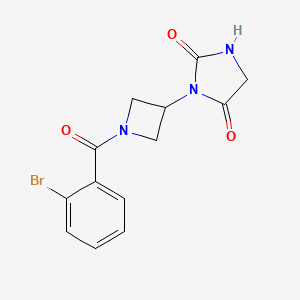

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
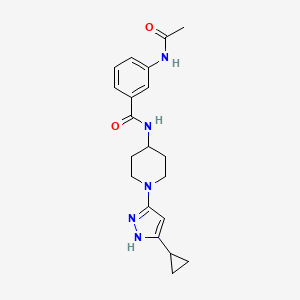
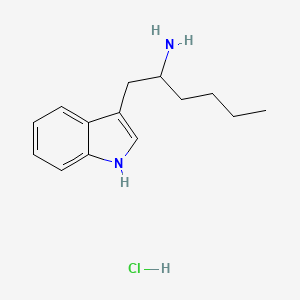
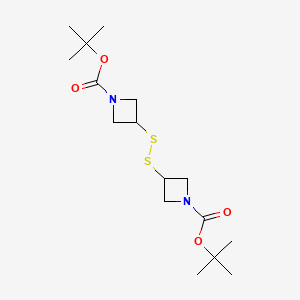
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
